molecular formula C11H15NO B122515 6-(2-Aminopropyl)-2,3-dihydrobenzofuran CAS No. 152623-93-3

6-(2-Aminopropyl)-2,3-dihydrobenzofuran

Cat. No. B122515
M. Wt: 177.24 g/mol
InChI Key: VRNGXHJGMCJRSQ-UHFFFAOYSA-N
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Description

6-(2-Aminopropyl)-2,3-dihydrobenzofuran, also known as 6-APB or “Benzofury”, is a synthetic chemical that became available via online vendors in 2010 . It’s a euphoric stimulant with empathogenic effects . It is structurally related to entactogens like MDA, MDMA, 5-APB, and 5-MAPB .


Synthesis Analysis

6-APB was first synthesized in 1993 by David E. Nichols as a potential non-neurotoxic alternative to MDMA . The isolation, analysis, synthesis, and characterization of 6-APB are briefly discussed in various studies .


Molecular Structure Analysis

The molecular formula of 6-APB is C11H13NO . It is an aminoalkylbenzofuran which acts as a serotonin (5-HT(2c)) agonist . It is structurally related to entactogens like MDA, MDMA, 5-APB, and 5-MAPB .


Chemical Reactions Analysis

The metabolites of 6-APB were identified in rat urine and human liver preparations using GC-MS and/or liquid chromatography-high resolution-mass spectrometry (LC-HR) . The main metabolite of 6-APB was 4-carboxymethyl-3-hydroxy amphetamine .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-APB include a flash point of 9℃, storage temperature of -20°C, and solubility in DMF, DMSO, Ethanol, and PBS (pH 7.2) .

Scientific Research Applications

Metabolic Characterization

6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APB) and similar compounds have been the subject of metabolic studies. For instance, 5-APDB, a closely related derivative, was investigated for its in vitro metabolism in rat and human liver microsomes and human hepatocytes. Metabolites were identified and structurally characterized, providing insights into potential in vivo metabolism and forensic applications for detecting these substances in biological samples (Park et al., 2016).

Synthetic Methods and Derivatives

Research has also focused on developing efficient synthetic methods for derivatives of dihydrobenzofuran. For example, stereoselective syntheses of dihydrobenzofuran β-amino acids, structurally related to known benzodioxole systems, have been described. These compounds are significant due to their potential interactions with cytochrome P-450 enzymes (Coleman et al., 2000).

Biocatalytic Strategies

Innovative biocatalytic strategies have been developed for constructing stereochemically rich dihydrobenzofurans. These methods achieve high enantiopurity and yields, demonstrating the utility of engineered myoglobins in asymmetric C-C bond transformations. This expands the biocatalytic toolbox for synthetic chemistry, offering new routes to drug molecules and complex scaffolds (Vargas et al., 2019).

Antimicrobial Potential

Dihydrobenzofurans have been investigated for their antimicrobial properties. For instance, substituted dihydrobenzofurans synthesized through photochemical methods exhibited moderate activity against various bacteria, including both Gram-positive and Gram-negative strains. This suggests potential applications in developing new antibacterial agents (Ravi et al., 2012).

Enantioselective Synthesis

Research has been conducted on the enantioselective synthesis of dihydrobenzofurans using C-H functionalization reactions. This approach allows for the creation of highly functionalized compounds, which could have implications in pharmaceuticals and material sciences (Wang et al., 2013).

Safety And Hazards

6-APB may pose risks for adverse effects, especially if used in conjunction with abused drugs or medications which enhance monoamine transmission in the brain . It is highly advised to use harm reduction practices if using this substance .

properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-6-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8(12)6-9-2-3-10-4-5-13-11(10)7-9/h2-3,7-8H,4-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNGXHJGMCJRSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(CCO2)C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60934559
Record name 6-(2-Aminopropyl)-2,3-dihydrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60934559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Aminopropyl)-2,3-dihydrobenzofuran

CAS RN

152623-93-3
Record name 6-(2-Aminopropyl)-2,3-dihydrobenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152623-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-APDB
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152623933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(2-Aminopropyl)-2,3-dihydrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60934559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(2-AMINOPROPYL)-2,3-DIHYDROBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O72F3CP4O8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
S Choe, H Lee, J Lee, BY Hwang, S In, S Kim - 한국분석과학회학술대회, 2017 - dbpia.co.kr
During our routine analysis of seized materials using GC MS, two compounds suspected to be new psychoactive substances, specifically phenethylamines, were detected. The two …
Number of citations: 2 www.dbpia.co.kr
K Dye - 2015 - open.bu.edu
"Benzo Fury" compounds and derivatives are enactogens similar to 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA) in various aspects. …
Number of citations: 1 open.bu.edu
A Kamour, D James, DJ Lupton, G Cooper… - Clinical …, 2014 - Taylor & Francis
Objective. To characterise the patterns of presentation and clinical features of toxicity following reported recreational use of benzofuran compounds ((2-aminopropyl)-2,3-…
Number of citations: 12 www.tandfonline.com
H Lee, J Jo, H Jegal, S Kim, M Park - 한국법과학회지, 2021 - earticle.net
Seized pink capsule containing white powder was extracted with methanol using ultra-sonication method. Gas chromatography-Mass spectrometry(GC-MS) was used for identification …
Number of citations: 0 www.earticle.net
SB Dolan, MJ Forster, MB Gatch - Drug and alcohol dependence, 2017 - Elsevier
Novel psychoactive substances have maintained a prominent role in the global drug culture, despite increased regulation by governing bodies. Novel compounds continue to become …
Number of citations: 19 www.sciencedirect.com
A Rickli, S Kopf, MC Hoener… - British journal of …, 2015 - Wiley Online Library
Background and Purpose Benzofurans are newly used psychoactive substances, but their pharmacology is unknown. The aim of the present study was to pharmacologically …
Number of citations: 113 bpspubs.onlinelibrary.wiley.com
AP Monte, D Marona-Lewicka, NV Cozzi… - Journal of medicinal …, 1993 - ACS Publications
Benzofuran, indan and tetrahydronaphthalene analogs of 3, 4-(methylenedioxy) amphetamine (MDA) were prepared in order to examine the role of the dioxole ring oxygen atoms of …
Number of citations: 101 pubs.acs.org
A Hiremathad, MR Patil, KR Chethana, K Chand… - RSC …, 2015 - pubs.rsc.org
Resistance to antibiotics is a major global problem and there is an urgent need to develop new therapeutic agents. Although many classes of active compounds have been established …
Number of citations: 161 pubs.rsc.org
R Roque Bravo, H Carmo, F Carvalho… - Journal of applied …, 2019 - Wiley Online Library
Benzofurans, also known by users as benzo fury or benzofury, are synthetic phenethylamines and constitute the third most prominent group of new psychoactive substances (NPS). As …
R Roque Bravo, JP Silva, H Carmo, F Carvalho… - Handbook of Substance …, 2022 - Springer
Psychoactive benzofurans, also known as benzo fury, are new psychoactive substances (NPS) belonging to the phenethylamine family, one of the most numerous NPS groups. These …
Number of citations: 1 link.springer.com

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